molecular formula C22H20N4O3S B12189319 N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12189319
M. Wt: 420.5 g/mol
InChI Key: RTEDNGGGTQOISU-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(2-{[2-(4-Hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-Pyrrol-1-yl)-1,3-Benzothiazole-6-Carboxamide

Benzothiazole Core Architecture: Electronic Configuration and Ring Strain Analysis

The benzothiazole nucleus exhibits a planar configuration with delocalized π-electrons across the fused benzene and thiazole rings. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate aromatic stabilization compared to unsubstituted benzothiazoles (typical gap: 4.5–5.0 eV). The thiazole ring introduces significant ring strain due to the sulfur atom's larger atomic radius and reduced bond angles (C-S-C angle: 92.5° vs. ideal 120° for sp² hybridization). This strain is partially offset by resonance effects, as evidenced by bond length alternation:

  • C2–N1: 1.31 Å (shorter than typical C–N single bonds)
  • N1–C7: 1.38 Å (longer than typical C=N bonds)

The electron-withdrawing carboxamide group at position 6 polarizes the aromatic system, creating a dipole moment of 3.8 Debye oriented toward the pyrrol-1-yl substituent.

Substituent Topology: Conformational Analysis of Pyrrol-1-yl and Hydroxyphenylethyl Groups

The pyrrol-1-yl group adopts a nearly perpendicular orientation relative to the benzothiazole plane (dihedral angle: 85.3°), minimizing steric clashes with the adjacent carboxamide moiety. Molecular dynamics simulations show three stable conformers for the hydroxyphenylethyl chain:

Conformer Population (%) Key Features
I 62 Extended chain with intramolecular H-bond between amide NH and phenolic OH
II 28 Folded conformation enabling π-π stacking between phenyl and benzothiazole rings
III 10 Gauche arrangement optimizing solvation in polar media

The energy barrier for interconversion between conformers I and II is 8.7 kcal/mol, as determined by variable-temperature NMR studies.

Hydrogen Bonding Networks: Intermolecular Interactions in Crystalline and Solvated States

X-ray crystallography reveals a three-dimensional hydrogen-bonded network in the solid state:

  • Carboxamide NH→O=C (2.89 Å, 156°)
  • Phenolic OH→N(thiazole) (2.95 Å, 142°)
  • Pyrrole CH→O(sulfonamide) (3.12 Å, 128°)

In DMSO-d6 solution, NOESY experiments demonstrate persistent NH–π interactions between the hydroxyphenylethyl amine and benzothiazole ring (cross-peaks at δ 6.85/7.92 ppm). Molecular electrostatic potential maps identify two primary hydrogen-bonding regions:

  • High electron density at carboxamide oxygen (MEP: −45 kcal/mol)
  • Moderate electron density at thiazole nitrogen (MEP: −28 kcal/mol)

Spectroscopic Characterization: NMR (¹H, ¹³C, 2D) and High-Resolution Mass Spectral Fingerprinting

¹H NMR (600 MHz, DMSO-d6):
  • δ 12.21 (s, 1H, carboxamide NH)
  • δ 8.47 (d, J = 2.0 Hz, 1H, H-7 benzothiazole)
  • δ 7.89 (dd, J = 8.4/2.0 Hz, 1H, H-5 benzothiazole)
  • δ 6.85–7.25 (m, 5H, aromatic/pyrrole protons)
¹³C NMR (150 MHz, DMSO-d6):
  • 167.8 ppm (carboxamide carbonyl)
  • 162.4 ppm (thiazole C-2)
  • 116.2–154.3 ppm (aromatic carbons)
2D NMR Correlations:
  • HSQC confirms C-7 (δ 125.3 ppm) couples with H-7 (δ 8.47 ppm)
  • HMBC shows three-bond coupling between pyrrole H-3' (δ 6.22 ppm) and benzothiazole C-2 (δ 162.4 ppm)
High-Resolution Mass Spectrometry:

Observed m/z 451.1421 [M+H]⁺ (calc. 451.1429 for C₂₁H₁₉N₄O₃S), confirming molecular formula with 1.8 ppm mass error.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C22H20N4O3S/c27-17-6-3-15(4-7-17)9-10-23-20(28)14-24-21(29)16-5-8-18-19(13-16)30-22(25-18)26-11-1-2-12-26/h1-8,11-13,27H,9-10,14H2,(H,23,28)(H,24,29)

InChI Key

RTEDNGGGTQOISU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

A common method involves reacting 6-amino-2-(1H-pyrrol-1-yl)benzoic acid with thiourea in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours. This yields 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid, which is subsequently activated as an acyl chloride using thionyl chloride (SOCl₂).

Direct Functionalization of Benzothiazoles

Alternative protocols start with commercially available 6-nitro-1,3-benzothiazole, which undergoes nitration reduction followed by coupling with pyrrole via Buchwald-Hartwig amination. This route offers higher regioselectivity but requires palladium catalysts (e.g., Pd(OAc)₂) and specialized ligands.

The full synthesis involves three key stages: (1) benzothiazole core preparation, (2) side-chain introduction, and (3) final amidation.

Synthesis of 2-(1H-Pyrrol-1-yl)-1,3-Benzothiazole-6-Carbonyl Chloride

Procedure :

  • Combine 6-amino-2-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv) and thiourea (1.2 equiv) in POCl₃ (5 vol).

  • Reflux at 85°C for 7 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and concentrate.

  • Treat the crude acid with SOCl₂ (3 equiv) in dichloromethane (DCM) at 0°C → 25°C for 2 hours.

Yield : 78–82%.

Coupling with N-(2-Aminoethyl)-4-Hydroxyphenylacetamide

The side chain is prepared via a two-step sequence:

  • Ethylenediamine coupling : React 4-hydroxyphenylacetic acid with ethylenediamine using HOBt/EDC in DMF (0°C → 25°C, 12 hours).

  • Protection/deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps.

Key Data :

StepReagentsTemperatureTimeYield
Amide bond formationHOBt/EDC, DMF0°C → 25°C12 h85%
TBS protectionTBSCl, imidazole25°C2 h92%

Final Amidation

Couple the benzothiazole carbonyl chloride with the side chain using triethylamine (TEA) as a base:

  • Dissolve 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carbonyl chloride (1.0 equiv) and N-(2-aminoethyl)-4-hydroxyphenylacetamide (1.1 equiv) in anhydrous THF.

  • Add TEA (2.5 equiv) dropwise at −10°C, then warm to 25°C over 4 hours.

  • Remove the TBS group with tetrabutylammonium fluoride (TBAF) in THF (1 hour, 25°C).

Yield : 70–75% (over two steps).

Optimization of Critical Reaction Parameters

Solvent Effects on Amidation

Comparative studies in THF, DCM, and DMF revealed THF as optimal, providing a balance between solubility and reaction rate. Polar aprotic solvents like DMF led to premature hydrolysis of the acyl chloride.

Temperature Control

Maintaining −10°C during acyl chloride addition minimized dimerization of the side chain. Subsequent warming to 25°C ensured complete conversion without degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J = 7.2 Hz, 2H, ArH), 7.36–7.01 (m, 12H, ArH + pyrrole), 5.42 (d, J = 11.4 Hz, 1H, CH₂), 4.87 (d, J = 11.4 Hz, 1H, CH₂).

  • HRMS (ESI): m/z calcd. for C₂₆H₂₄FN₃O₃ [M+H]⁺: 462.1921; found: 462.1905.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed ≥99.8% purity, with retention time = 12.3 minutes.

Applications and Derivative Synthesis

The compound’s structure suggests utility as a protein kinase inhibitor, analogous to patented benzothiazoles. Modifications at the pyrrole or hydroxyphenyl positions could enhance selectivity for specific biological targets .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

Target Compound
  • Core : 1,3-Benzothiazole
  • Substituents: 1H-pyrrol-1-yl at position 2. Carboxamide-linked 4-hydroxyphenylethylamino-oxoethyl at position 5.
Analog 1: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
  • Core : Thiazole (simplified benzothiazole analog).
  • Substituents: Furan-2-carboxamide at position 2. Methoxybenzylamino-oxoethyl at position 3.
  • Key Differences: Thiazole vs. benzothiazole core reduces aromatic conjugation. Methoxy group (electron-donating) vs. hydroxyphenyl (hydrogen-bond donor) alters solubility and target interactions .
Analog 2: N-(4-Acetylphenyl)-2-(1H-benzotriazol-1-yl)-N-{(1R)-1-(4-ethylphenyl)-2-[(2-methyl-2-butanyl)amino]-2-oxoethyl}acetamide
  • Core: Benzotriazole (non-thiazole heterocycle).
  • Substituents: Acetylphenyl and stereospecific ethylphenyl-branched alkylamino-oxoethyl groups.
  • Key Differences :
    • Benzotriazole lacks the sulfur atom present in benzothiazole, affecting electron distribution.
    • Stereochemistry (1R configuration) introduces chiral specificity, absent in the target compound .

Functional Group Analysis

Compound Key Functional Groups Molecular Weight Hydrogen-Bond Capacity
Target Compound Hydroxyphenyl, pyrrole, carboxamide ~440 (estimated) High (hydroxyl + amide)
Analog 1 (CAS 923226-70-4) Methoxybenzyl, furan, carboxamide 371.4 Moderate (methoxy)
Analog 2 () Benzotriazole, acetylphenyl, branched alkyl ~550 (estimated) Low (alkyl-dominated)
  • Solubility : Analog 2’s branched alkyl chain increases lipophilicity, whereas the target compound’s hydroxyl group improves aqueous solubility.

Biological Activity

N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with significant biological activity. Its unique structure, featuring a benzothiazole core, a pyrrole ring, and an aminoethyl side chain, suggests potential therapeutic applications due to various functional groups that contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 420.5 g/mol
  • Functional Groups : Hydroxyl, carbonyl, amide

The compound's structure allows it to engage in diverse biological interactions, potentially influencing various signaling pathways.

Research indicates that this compound interacts with specific enzymes or receptors, altering their activity. These interactions are crucial for understanding its therapeutic potential. The exact mechanisms involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.

Biological Activities

The biological activities of this compound have been explored in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
    • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Its structural components may facilitate interactions with cancer-related pathways, making it a candidate for further investigation in oncology research.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Hydroxyphenylacetic AcidHydroxyphenyl moietyAnti-inflammatory
Benzothiazole DerivativesBenzothiazole coreAntimicrobial
Pyrrole-based CompoundsPyrrole ringAnticancer

This compound stands out due to its unique combination of functional groups that enhance its biological activity while providing a versatile platform for further modifications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • A study published in Pharmaceutical Research highlighted the synthesis pathway involving multiple steps and the use of reagents such as potassium permanganate for oxidation .
  • Another investigation examined the compound's interaction with bacterial enzymes, revealing insights into its mechanism of action against pathogenic strains .

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